molecular formula C18H18ClNO3 B3752424 butyl (2-benzoyl-4-chlorophenyl)carbamate

butyl (2-benzoyl-4-chlorophenyl)carbamate

Cat. No.: B3752424
M. Wt: 331.8 g/mol
InChI Key: BWMULDVWQYUORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2-benzoyl-4-chlorophenyl)carbamate is an organic compound that belongs to the category of carbamates . Carbamates are formally derived from carbamic acid (NH2COOH) and are known for their utility as protecting groups for amines, especially in the synthesis of peptides .


Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions, short reaction times, and avoids over-alkylation of the carbamate . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Molecular Structure Analysis

The general formula for carbamates is R2NC(O)OR, where R represents any organic functional group . For this compound, the specific molecular structure would need to be determined through further analysis.


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .

Safety and Hazards

While specific safety and hazard information for butyl (2-benzoyl-4-chlorophenyl)carbamate is not available, it is generally recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling carbamates .

Properties

IUPAC Name

butyl N-(2-benzoyl-4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-2-3-11-23-18(22)20-16-10-9-14(19)12-15(16)17(21)13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMULDVWQYUORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl (2-benzoyl-4-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
butyl (2-benzoyl-4-chlorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
butyl (2-benzoyl-4-chlorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
butyl (2-benzoyl-4-chlorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
butyl (2-benzoyl-4-chlorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
butyl (2-benzoyl-4-chlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.